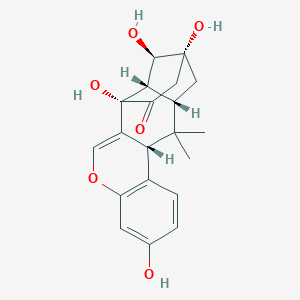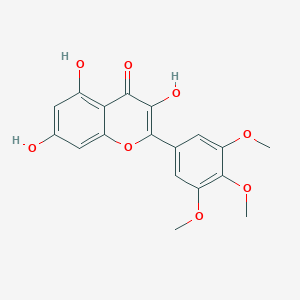
3,5,7-三羟基-3',4',5'-三甲氧基黄酮
描述
3,5,7-Trihydroxy-3’,4’,5’-trimethoxyflavone: is a flavonoid compound known for its diverse biological activities. It is characterized by the presence of three hydroxyl groups and three methoxy groups attached to the flavone backbone. This compound is often found in various plants and has been studied for its potential therapeutic properties .
科学研究应用
Chemistry: Used as a precursor for the synthesis of other flavonoid derivatives.
Medicine: Studied for its anti-inflammatory, anticancer, and neuroprotective effects.
作用机制
Target of Action
Flavonoids, the class of compounds to which it belongs, are known to interact with a wide range of cellular targets, including enzymes, receptors, and signaling proteins .
Mode of Action
It has been suggested that it may exert its effects through antioxidative activity and interference with cell signaling . It has been shown to inhibit the phosphorylation of signaling proteins SAPK/JNK and ERK 1/2, which belong to the mitogen-activated protein kinase (MAPK) family .
Biochemical Pathways
Given its antioxidative activity and interference with cell signaling, it likely impacts pathways related to oxidative stress and cell survival .
Pharmacokinetics
Its logp value is estimated to be 2270, suggesting it may have good lipophilicity, which could influence its absorption and distribution .
Result of Action
3,5,7-Trihydroxy-3’,4’,5’-trimethoxyflavone has been shown to protect against beta-amyloid-induced neurotoxicity in neuronal cells . It prevents the death of neurons and attenuates the intracellular accumulation of reactive oxygen species (ROS) following treatment with beta-amyloid .
生化分析
Cellular Effects
Flavonoids are known to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 3,5,7-Trihydroxy-3’,4’,5’-trimethoxyflavone is not well-defined. Flavonoids can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanisms of 3,5,7-Trihydroxy-3’,4’,5’-trimethoxyflavone are yet to be discovered.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5,7-Trihydroxy-3’,4’,5’-trimethoxyflavone typically involves the methylation of myricetin, a naturally occurring flavonoid. The process includes:
Hydroxylation: The hydroxyl groups at the 3, 5, and 7 positions are retained from the parent compound, myricetin.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of production .
化学反应分析
Types of Reactions:
Reduction: Reduction of this compound can yield dihydroflavones, where the double bond in the flavone ring is reduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Quinones and other oxidized flavonoid derivatives.
Reduction: Dihydroflavones.
Substitution: Various substituted flavonoid derivatives depending on the reagents used.
相似化合物的比较
3’,4’,5-Trihydroxy-3,6,7-trimethoxyflavone: Similar structure with methoxy groups at different positions.
5,7-Dihydroxy-3’,4’,5’-trimethoxyflavone: Lacks one hydroxyl group compared to 3,5,7-Trihydroxy-3’,4’,5’-trimethoxyflavone.
3’,5,7-Trihydroxy-4’,5’,6-trimethoxyflavone: Another structural isomer with different positioning of methoxy groups.
Uniqueness: 3,5,7-Trihydroxy-3’,4’,5’-trimethoxyflavone is unique due to its specific arrangement of hydroxyl and methoxy groups, which contribute to its distinct biological activities and chemical reactivity. This specific arrangement allows it to interact with various molecular targets and exhibit a wide range of therapeutic effects .
属性
IUPAC Name |
3,5,7-trihydroxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O8/c1-23-12-4-8(5-13(24-2)18(12)25-3)17-16(22)15(21)14-10(20)6-9(19)7-11(14)26-17/h4-7,19-20,22H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNLHJJGLDWGFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00420502 | |
| Record name | 3,5,7-Trihydroxy-2-(3,4,5-trimethoxyphenyl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00420502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146132-95-8 | |
| Record name | 3,5,7-Trihydroxy-2-(3,4,5-trimethoxyphenyl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00420502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


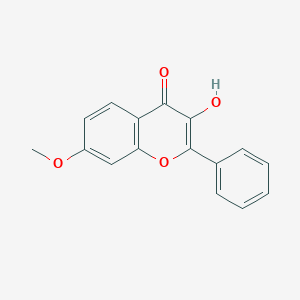
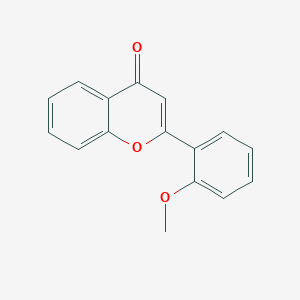

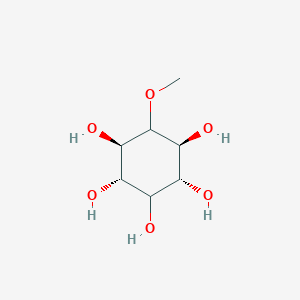
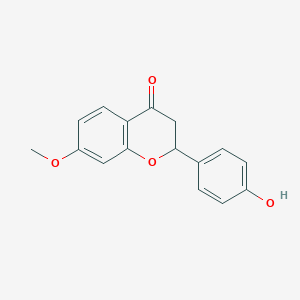

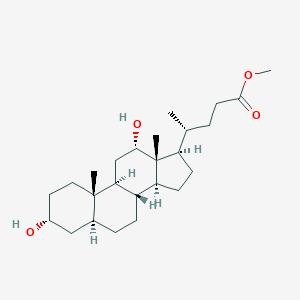
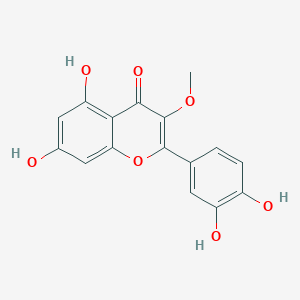
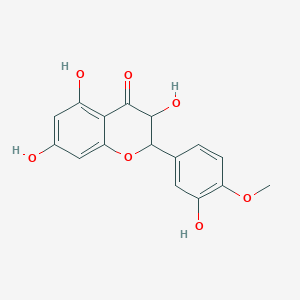
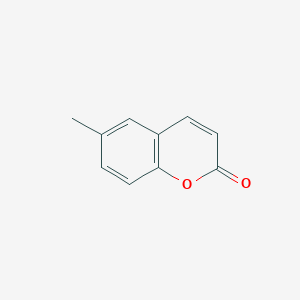
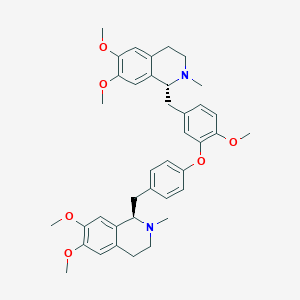
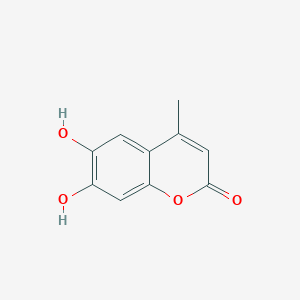
![1,3,9-Trioxa-cyclopenta[a]naphthalen-8-one](/img/structure/B191875.png)
